1-(1-Methylcyclohexyl)-3-phenylpropan-1-one
Description
1-(1-Methylcyclohexyl)-3-phenylpropan-1-one is a ketone derivative characterized by a methyl-substituted cyclohexyl group attached to a propan-1-one backbone, which is further substituted with a phenyl group. The methylcyclohexyl moiety likely enhances lipophilicity, influencing solubility and pharmacokinetic properties compared to hydroxyl- or indole-substituted derivatives .
Properties
IUPAC Name |
1-(1-methylcyclohexyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-16(12-6-3-7-13-16)15(17)11-10-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYDUHXKDNEALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397564 | |
| Record name | 1-(1-methylcyclohexyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634592-46-4 | |
| Record name | 1-(1-methylcyclohexyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylcyclohexyl)-3-phenylpropan-1-one can be achieved through several methods. One common approach involves the alkylation of 1-methylcyclohexanol with phenylpropanone under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the dehydration of 1-methylcyclohexanol, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve the partial hydrogenation of toluene to methylcyclohexane over a ruthenium catalyst, followed by further functionalization to introduce the phenylpropanone group .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylcyclohexyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylpropanone moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(1-Methylcyclohexyl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 1-(1-Methylcyclohexyl)-3-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the compound’s ketone group is converted to a carboxylic acid through the transfer of electrons and protons. In reduction reactions, the ketone group is reduced to an alcohol via the addition of hydrogen atoms .
Comparison with Similar Compounds
Structural and Functional Differences
- Lipophilicity vs.
- Biological Activity: Anti-fungal activity varies significantly with substituents.
Toxicity and Pharmacokinetics
- This contrasts with dihydrochalcones, which are generally less toxic and used in flavoring or nutraceuticals .
Biological Activity
1-(1-Methylcyclohexyl)-3-phenylpropan-1-one, also known as Methylcyclohexyl phenyl ketone , is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H22O
- Molecular Weight : 246.35 g/mol
- CAS Number : 634592-46-4
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential cytotoxic effects against cancer cell lines and its role in modulating enzymatic activities.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects against several human tumor cell lines. A study by demonstrated that derivatives of this compound showed comparable or enhanced cytotoxic activity when tested against five different cancer cell lines. The mechanism behind this activity is believed to involve the disruption of cellular processes, leading to apoptosis.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing pathways related to cell proliferation and survival.
- Enzyme Modulation : It has been shown to affect the activity of certain enzymes involved in metabolic processes, potentially leading to altered drug metabolism and efficacy.
Case Studies
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogues. The following key findings have emerged:
- Cytotoxic Activity : The compound has demonstrated potent cytotoxicity in vitro, suggesting potential applications in cancer therapy.
- Metabolic Stability : Modifications to the chemical structure have been shown to enhance metabolic stability, which is crucial for therapeutic efficacy.
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid | Structure | Moderate cytotoxicity; used in receptor binding studies |
| 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid | Structure | Lower binding affinity compared to methylcyclohexyl derivative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
